
1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Bromo-5-methoxyphenyl)ethanone” is a compound with the CAS Number: 6342-63-8 . It has a molecular weight of 229.07 . Another related compound is “(2-Bromo-5-methoxyphenyl)methanamine” with the CAS Number: 887581-09-1 and a molecular weight of 216.08 .
Physical And Chemical Properties Analysis
“1-(2-Bromo-5-methoxyphenyl)ethanone” has a boiling point of 288.9°C at 760 mmHg . Another related compound, “(2-Bromo-5-methoxyphenyl)methanamine”, is stored at 2-8°C .
Aplicaciones Científicas De Investigación
1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye for biological applications. This compound has also been used as a photolabile protecting group for organic molecules, as a ligand for transition metal complexes, and as an inhibitor of enzymes.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole is not yet fully understood. It is known, however, that its brominated structure enables it to act as a Lewis acid, forming coordination complexes with transition metals. It is also believed that this compound can interact with biological molecules, such as proteins, through hydrogen bonding.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. Studies have shown, however, that this compound can have a variety of effects on biological systems. For example, it has been shown to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been shown to have cytotoxic effects on cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. It is also fluorescent, which makes it useful for imaging applications. The main limitation of this compound is its solubility, which can be an issue in some applications.
Direcciones Futuras
The potential future directions for 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole are numerous. It could be used in the development of new drugs and as a fluorescent marker for imaging applications. It could also be used as a catalyst for organic reactions and as a photolabile protecting group for organic molecules. Additionally, its mechanism of action could be further explored to better understand its effects on biological systems.
Métodos De Síntesis
1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole can be synthesized from commercially available starting materials using a simple two-step procedure. The first step involves the reaction of 2-bromo-5-methoxyphenyl bromide with 2,5-dimethylpyrrole in the presence of a base such as sodium hydroxide. This reaction produces a brominated pyrrole derivative with the desired structure. The second step involves the reduction of the brominated pyrrole with a reducing agent such as sodium borohydride. This yields the desired product, this compound.
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-9-4-5-10(2)15(9)13-8-11(16-3)6-7-12(13)14/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKWOIIXIAZURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

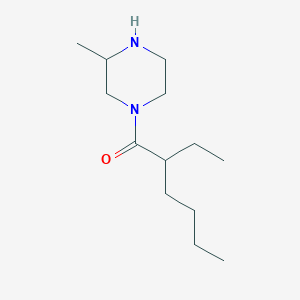
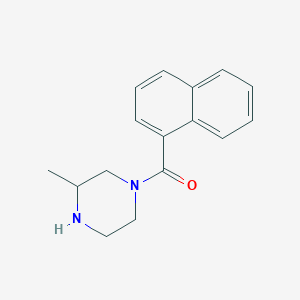
![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)

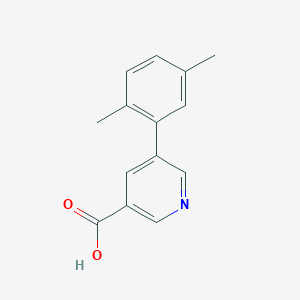
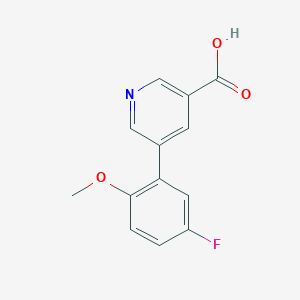
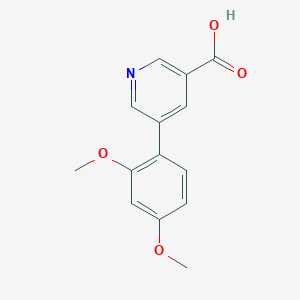

![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)


![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)

